molecular formula C8H10N2O2 B2810853 (Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid CAS No. 1251452-23-9

(Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid

Cat. No. B2810853
CAS RN: 1251452-23-9
M. Wt: 166.18
InChI Key: DUDYFQBZMRLJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid, also known as MPA, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. MPA is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of signaling molecules that play a key role in inflammation and pain.

Scientific Research Applications

Synthesis and Isomerization

(Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid derivatives have been synthesized through the reaction of N3-substituted amidrazones with maleic anhydride, showcasing their potential in organic synthesis. Moreover, these compounds have been observed to isomerize into (E) isomers, revealing the chemical versatility of these structures (Modzelewska-Banachiewicz et al., 2009).

Aza-Michael Reaction Reactivity

The compound displays intriguing reactivity patterns, particularly in its interaction with 1-ethylpyrazole, where it undergoes isomerization and subsequently participates in the aza-Michael reaction. This reactivity not only highlights the compound's inherent chemical properties but also its potential utility in synthetic chemistry (Khachatryan et al., 2020).

Structural Analysis and Properties

Molecular Structure and Tautomerism

The compound serves as a precursor for the synthesis of complex molecules, such as 3-hydrazono-3H-furan-2-ones. Intriguingly, its derivatives exhibit structural dynamism, existing in solution as isomeric enehydrazine tautomers or hydrazone tautomers, indicating a rich structural landscape and potential reactivity (Komarova et al., 2011).

Crystal Structure and Supramolecular Interactions

The crystal structures of (E) and (Z) isomers of similar compounds show distinct molecular conformations and supramolecular interactions. These differences in structure can significantly influence the physical and chemical properties of the compounds, thus impacting their potential applications in various fields (Trujillo-Ferrara et al., 2004).

Applications in Materials Science

Luminescence and Sensing

In the realm of materials science, derivatives of but-2-enoic acid have been utilized in the development of luminescent molecular crystals. These materials exhibit stable photoluminescence, suggesting their potential use in optoelectronic devices and sensors (Zhestkij et al., 2021). Similarly, metal-organic frameworks derived from but-2-enoic acid and N-donor ligands have been reported to act as luminescent sensors, capable of the selective detection of specific compounds like picric acid (Wang et al., 2019).

properties

IUPAC Name

(Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(3-8(11)12)7-4-9-10(2)5-7/h3-5H,1-2H3,(H,11,12)/b6-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDYFQBZMRLJBH-UTCJRWHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid

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